C6-l-Erythro-ceramide, also known as N-hexanoyl-L-erythro-sphingosine, is a bioactive sphingolipid that plays significant roles in cell signaling and apoptosis. This compound is characterized by its molecular formula and a molecular weight of approximately 397.6 g/mol. C6-l-Erythro-ceramide is a cell-permeable analog of naturally occurring ceramides, which are crucial components of cellular membranes and have been implicated in various biological processes including cell growth, differentiation, and apoptosis .
C6-l-Erythro-ceramide can be synthesized from natural sources such as L-serine, which provides an environmentally friendly and cost-effective method for its production. This compound has garnered attention due to its potential therapeutic applications, particularly in treating conditions like cutaneous T cell lymphoma .
C6-l-Erythro-ceramide belongs to the class of sphingolipids, which are characterized by a long-chain base (sphingosine) linked to a fatty acid. It is classified as a short-chain ceramide due to its hexanoyl fatty acid component. This compound is often studied in the context of lipid metabolism and cell signaling pathways .
The synthesis of C6-l-Erythro-ceramide typically involves several key steps:
C6-l-Erythro-ceramide features a long-chain sphingoid base with a hexanoyl fatty acid attached via an amide bond. The specific stereochemistry at various positions contributes to its biological activity.
C6-l-Erythro-ceramide participates in various biochemical reactions:
The interactions with specific proteins have been studied using affinity purification techniques, revealing that C6-l-Erythro-ceramide interacts with numerous proteins involved in apoptosis and cellular stress responses .
The mechanism through which C6-l-Erythro-ceramide exerts its effects primarily involves:
Studies have shown that C6-l-Erythro-ceramide has a cytotoxic effect on certain cancer cell lines (e.g., U937 cells), with an IC50 value around 18 µM, indicating its potential as an anti-cancer agent .
C6-l-Erythro-ceramide is typically presented as a solid at room temperature. It exhibits solubility in organic solvents such as chloroform, dimethylformamide, dimethyl sulfoxide, and ethanol.
The compound's stability and reactivity are influenced by its structural characteristics:
C6-l-Erythro-ceramide has diverse applications in scientific research:
Sphingolipid metabolism constitutes a dynamic network where ceramide serves as the central biosynthetic intermediate and signaling molecule. The pathway begins with serine palmitoyltransferase (SPT)-catalyzed condensation of serine and palmitoyl-CoA, progressing through sequential modifications to generate dihydroceramide and ultimately ceramide via dihydroceramide desaturase [9]. Ceramide occupies a pivotal position as it branches into:
This metabolic hub regulates fundamental cellular processes: Ceramide and sphingosine induce apoptosis and growth arrest, while their phosphorylated derivatives (C1P, S1P) promote proliferation and survival. This "sphingolipid rheostat" is frequently dysregulated in cancer through overexpression of ceramide-metabolizing enzymes like GCS or acid ceramidase, which deplete pro-apoptotic ceramide pools [10].
Table 1: Key Enzymes in Sphingolipid Metabolic Compartments
| Compartment | Enzymes | Functional Outcome |
|---|---|---|
| De novo synthesis (ER) | Serine palmitoyltransferase, Ceramide synthases | Pro-apoptotic ceramide generation |
| Complex sphingolipid formation (Golgi) | Sphingomyelin synthase, Glucosylceramide synthase | Ceramide conversion to inert membrane components |
| Salvage pathway | Ceramidases, Sphingosine kinases | Pro-survival S1P production |
| Catabolic compartment | Sphingomyelinases, Ceramidases | Stress-responsive ceramide generation |
Natural ceramides exhibit structural heterogeneity in three key domains:
This structural diversity confers functional specificity:
Cancer cells exploit this specificity by overexpressing ceramide-modifying enzymes that convert pro-apoptotic ceramides (e.g., C16) into inert glycosphingolipids or pro-survery S1P [10].
Natural long-chain ceramides face significant bioavailability limitations due to extreme hydrophobicity and rapid metabolic clearance. Synthetic short-chain analogs like C6-ceramide (N-hexanoyl-sphingosine) overcome these barriers through:
In mycosis fungoides (cutaneous T-cell lymphoma), C6-ceramide shows selective cytotoxicity against malignant T-cells (90% viability reduction at 100µM/24h) versus primary keratinocytes (<40% reduction), attributed to differential metabolic capacity—keratinocytes efficiently catabolize C6-ceramide while lymphoma cells cannot [1]. Delivery innovations like cholesteryl phosphocholine (CholPC) complexes further enhance bioavailability, showing 3-fold greater antiproliferative effects in HeLa cells versus DMSO-solubilized C6-ceramide [5].
Table 2: Comparative Properties of Natural vs. Synthetic Ceramides
| Property | Long-chain Ceramides | C6-ceramide Analogs |
|---|---|---|
| Acyl chain length | C14–C26 | C6 |
| Water solubility | <1 µM | 50–100 µM |
| Metabolic stability | High (hours) | Low (minutes in some cell types) |
| Primary research use | Endogenous signaling studies | Exogenous therapeutic applications |
| Membrane permeation | Limited | Enhanced |
| Key delivery methods | Liposomal nanoparticles | Organic solvents, CholPC complexes |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5